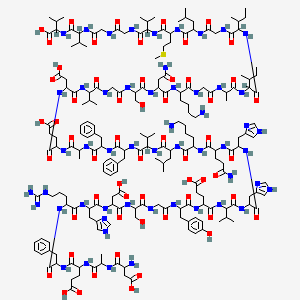![molecular formula C15H16N4 B11927150 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 120537-47-5](/img/structure/B11927150.png)
1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, creating a unique structure that is of significant interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization can yield the desired imidazo[4,5-c]pyridine structure . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
1-Benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine can be compared with other imidazo[4,5-c]pyridine derivatives such as:
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its activity as a TLR7 agonist.
2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-c]pyridin-5-ium: Used in various biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ significantly from those of its analogs .
Propiedades
Número CAS |
120537-47-5 |
|---|---|
Fórmula molecular |
C15H16N4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-benzyl-N,N-dimethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C15H16N4/c1-18(2)15-14-13(8-9-16-15)19(11-17-14)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
Clave InChI |
KANKRXGDDBONMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=CC2=C1N=CN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)

![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)


![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)




![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)

